25B-NBOH hydrochloride

Serotonin receptor pharmacology GPCR binding selectivity 5-HT2A/2C agonist profiling

Forensic labs relying on GC-MS screening risk systematic misidentification of 25B-NBOH as 2C-B due to near-complete thermal degradation during injection. This ISO 17034-certified reference standard enables accurate LC-MS/MS confirmation. • 5-HT2C-preferring agonist (pKi 9.4 vs 8.3 at 5-HT2A) - ~12.6-fold selectivity, inverted vs. 25B-NBOMe • Distinct metabolite biomarkers (B2-1, B2-2, B6) for compound-specific MRM transition validation • ≥98% purity; supplied as neat solid; stored at -20°C

Molecular Formula C17H21BrClNO3
Molecular Weight 402.7 g/mol
Cat. No. B593384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25B-NBOH hydrochloride
Synonyms2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride
Molecular FormulaC17H21BrClNO3
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br.Cl
InChIInChI=1S/C17H20BrNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H
InChIKeyPOIOFOVTMBOTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25B-NBOH Hydrochloride: Analytical Reference Standard and Pharmacological Probe for Serotonin Receptor Research


25B-NBOH hydrochloride (CAS 1539266-16-4, C₁₇H₂₁BrClNO₃, MW 402.71 g/mol) is the hydrochloride salt of 2-(((4-bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol, a synthetic N-benzylphenethylamine belonging to the NBOH class of serotonergic hallucinogens [1]. It acts as a potent agonist at serotonin 5-HT₂A and 5-HT₂C receptors with pKᵢ values of 8.3 and 9.4, respectively, exhibiting approximately 12.6-fold higher binding affinity for 5-HT₂C over 5-HT₂A . First identified in seized blotter papers in Brazil between 2017–2018 and subsequently detected in the United States supply as of November 2022, 25B-NBOH has emerged as a research tool for studying 5-HT₂A/₂C receptor pharmacology and as an analytical reference standard for forensic toxicology laboratories [2][3].

Why 25B-NBOH Hydrochloride Cannot Be Substituted by Generic NBOMe or Other NBOH Analogs in Research and Forensic Workflows


Despite sharing a common N-benzylphenethylamine scaffold, 25B-NBOH exhibits several pharmacodynamic, pharmacokinetic, and analytical properties that preclude simple interchange with its closest structural analogs. At the receptor level, 25B-NBOH displays an inverted 5-HT₂A/5-HT₂C selectivity profile (higher affinity for 5-HT₂C) compared to 25B-NBOMe, which favors 5-HT₂A [1]. Behaviorally, 25B-NBOH is approximately 18-fold more potent than 25B-NBOMe in the DOM drug discrimination assay (ED₅₀ = 0.0095 vs 0.17 mg/kg), despite lower in vitro binding affinity [2]. Metabolically, 25B-NBOH generates a distinct biomarker signature—dominated by O-demethylation and hydroxylation products—that differs fundamentally from the 25X-NBOMe series, necessitating compound-specific analytical transitions for forensic confirmation [3]. Furthermore, all NBOH compounds, including 25B-NBOH, undergo near-complete thermal degradation to their corresponding 2C analogs during routine GC-MS analysis, a liability not shared by the NBOMe series, mandating LC-MS/MS or derivatization-based approaches for unambiguous identification [4].

Quantitative Comparator Evidence for 25B-NBOH Hydrochloride: Binding Affinity, Behavioral Potency, Metabolism, and Analytical Differentiation


Inverted 5-HT₂A/5-HT₂C Selectivity Profile of 25B-NBOH Versus 25B-NBOMe

25B-NBOH hydrochloride exhibits an inverted receptor selectivity profile relative to its closest structural analog, 25B-NBOMe. 25B-NBOH displays higher affinity for 5-HT₂C (pKᵢ = 9.4; Kᵢ ≈ 0.40 nM) than for 5-HT₂A (pKᵢ = 8.3; Kᵢ ≈ 5.0 nM), yielding a 12.6-fold preference for 5-HT₂C [1][2]. In contrast, 25B-NBOMe is reported to be approximately 100-fold selective for 5-HT₂A (Kᵢ = 0.05 nM) over 5-HT₂C (Kᵢ = 4.6 nM) . This reversed selectivity has implications for functional signaling bias: 5-HT₂C-preferring agonists activate distinct intracellular cascades (phospholipase A₂-mediated arachidonic acid release) more potently than 5-HT₂A-preferring ligands, potentially altering the balance between hallucinogenic and non-hallucinogenic downstream effects [1].

Serotonin receptor pharmacology GPCR binding selectivity 5-HT2A/2C agonist profiling

Superior Discriminative Stimulus Potency of 25B-NBOH Versus 25B-NBOMe in the DOM Drug Discrimination Model

In rats trained to discriminate the prototypical hallucinogen DOM (0.5 mg/kg, i.p.), 25B-NBOH fully substituted (≥80% drug-appropriate responding) with an ED₅₀ of 0.0095 mg/kg (95% CI ± 0.078), making it approximately 26-fold more potent than DOM itself (ED₅₀ = 0.25 mg/kg) and approximately 18-fold more potent than 25B-NBOMe (ED₅₀ = 0.17 mg/kg) [1]. This is a remarkable finding given that 25B-NBOH has lower in vitro 5-HT₂A binding affinity (~5.0 nM) compared to 25B-NBOMe (0.05–1.01 nM) [2][3]. The large potency divergence between locomotor activity depression (LMA ED₅₀ = 8.1 mg/kg for both 25B-NBOH and 25B-NBOMe) and drug discrimination (DD ED₅₀ = 0.0095 vs 0.17 mg/kg) is unusual: the DD/LMA potency ratio is approximately 850-fold for 25B-NBOH versus only approximately 48-fold for 25B-NBOMe [1].

Behavioral pharmacology Drug discrimination Hallucinogen abuse liability In vivo potency

Distinctive Metabolic Biomarker Signature of 25B-NBOH in Human Liver Microsomes Versus Other 25X-NBOH and 25X-NBOMe Compounds

In a direct comparative in vitro metabolism study using pooled human liver microsomes (HLM, 10 mg/mL, 180 min incubation at 37 °C) analyzed by UHPLC-Q-Exactive Orbitrap MS, 25B-NBOH generated a total of 8 Phase I and 2 glucuronidated Phase II metabolites [1][2]. Three dominant biomarkers were identified for 25B-NBOH based on peak area ratio: B2-1 (monohydroxylated metabolite, 56.61%), B2-2 (O-demethylated metabolite, 17.43%), and B6 (dehydrogenated metabolite, 17.78%) [2]. This profile is quantitatively distinct from that of 25E-NBOH (E2-1 at 42.81%, E2-2 at 34.90%, E8-2 at 10.18%) and 25H-NBOH (H5 at 49.28%, H2-1 at 21.54%, H1 at 18.37%), as well as from 25iP-NBOMe (P3-2 at 33.18%, P12-2 at 23.00%, P3-3 at 14.85%) [2]. The major biotransformation pathways for 25B-NBOH include O-demethylation, hydroxylation, amine dehydrogenation, N-dealkylation, and glucuronidation [1][2].

Forensic toxicology In vitro metabolism Metabolite biomarker identification UHPLC-HRMS

GC-MS Thermal Degradation Liability of 25B-NBOH: A Critical Analytical Differentiation from NBOMe-Class Compounds

All tested NBOH compounds—including 25B-NBOH, 25C-NBOH, and 25E-NBOH—undergo near-complete thermal degradation to their corresponding 2C analogs during standard gas chromatography-mass spectrometry (GC-MS) analysis [1]. Specifically, 25B-NBOH degrades to 2C-B (4-bromo-2,5-dimethoxyphenethylamine) upon injection into a heated GC inlet, resulting in the misidentification of the NBOH compound as its 2C parent if only GC-MS screening is employed [1]. This thermolability is a class-wide property of the NBOH series and is not observed with the NBOMe series (e.g., 25B-NBOMe, 25C-NBOMe), which remain intact under identical GC-MS conditions [1]. The CFSRE laboratory confirmed this degradation behavior across all three NBOH analogs tested, noting that the N-(2-hydroxybenzyl) moiety is the structural feature responsible for thermal instability [1]. Mitigation strategies include derivatization (e.g., silylation or acetylation of the phenolic -OH) prior to GC-MS, or the use of LC-MS/MS, LC-QTOF/MS, or ATR-FTIR as primary confirmatory techniques [1][2].

Forensic analytical chemistry GC-MS method validation NBOH derivatization Seized drug analysis

Within-NBOH-Class Differentiation: 25B-NBOH Fully Substitutes for DOM Whereas 25I-NBOH Fails to Produce Hallucinogen-Like Discriminative Stimulus Effects

In a direct within-class comparison, 25B-NBOH, 25C-NBOH, and 25E-NBOH all fully substituted (≥80% drug-appropriate responding) for the discriminative stimulus of DOM (0.5 mg/kg) in trained rats, whereas 25I-NBOH failed to achieve full substitution across a range of doses [1]. 25B-NBOH was the most potent of the series (ED₅₀ = 0.0095 mg/kg), followed by 25E-NBOH (ED₅₀ = 0.072 mg/kg) and 25C-NBOH (ED₅₀ = 0.096 mg/kg) [1]. 25I-NBOH produced a maximum of only 66 ± 21% DOM-appropriate responding at 0.25 mg/kg, which declined to 21 ± 16% at 0.5 mg/kg; the 1 mg/kg dose suppressed responding and produced adverse effects (decreased muscle tone, delayed righting reflex) [1]. This pattern mirrors that observed with the NBOMe series, where 25I-NBOMe similarly failed to fully substitute for DOM while 25B-, 25C-, and 25E-NBOMe did [1]. The authors hypothesize that the iodine atom at the 4-position, possibly in combination with DAT inhibition unique to 25I-NBOH, diminishes DOM-like efficacy [1].

Structure-activity relationship Halogen substitution effects Drug discrimination 5-HT2A efficacy

Clinical Toxicology Profile: 25B-NBOH Produces Distinct Sympathomimetic Toxicity Including Seizure Risk Upon Insufflation

A cluster of clinical poisonings following exposure to powder sold as LSD and analytically confirmed as 25B-NBOH documented a characteristic toxicity profile [1]. Across multiple patients, 25B-NBOH produced sympathomimetic toxicity including hallucinations, mydriasis, tachycardia, hypertension, and agitation [1][2]. Notably, insufflation of 25B-NBOH led to rapid onset of status epilepticus in one case—a severe neurological outcome not consistently reported with other NBOH or NBOMe analogs at comparable exposure levels [1]. Despite in vitro evidence of potent 5-HT₂A receptor agonism, hyperthermia was notably absent across all cases, and toxicity resolved within 12 hours in all patients [1]. This contrasts with multiple fatal case reports involving 25B-NBOMe and 25I-NBOMe that documented hyperthermia as a prominent feature [3]. The absence of hyperthermia despite potent serotonergic agonism suggests that 25B-NBOH may exhibit a subtly different thermoregulatory effect profile compared to the NBOMe series, a hypothesis that warrants further preclinical investigation [1].

Clinical toxicology Case series New psychoactive substances Sympathomimetic toxicity

Recommended Research and Industrial Application Scenarios for 25B-NBOH Hydrochloride Based on Quantitative Differentiation Evidence


Forensic Toxicology Method Development and Validation Requiring NBOH-Specific Metabolite Biomarkers

Forensic laboratories developing liquid chromatography–tandem mass spectrometry (LC-MS/MS) or UHPLC-HRMS methods for NBOH detection in biological matrices should procure 25B-NBOH hydrochloride as the primary reference standard for validating compound-specific multiple reaction monitoring (MRM) transitions. The unique metabolite biomarkers B2-1 (monohydroxylated, 56.61% peak area ratio), B2-2 (O-demethylated, 17.43%), and B6 (dehydrogenated, 17.78%) identified in pooled human liver microsome incubations provide validated analytical targets that are quantitatively distinct from metabolites of 25E-NBOH, 25H-NBOH, and 25iP-NBOMe [1]. Reliance on a single generic 'NBOH-class' transition panel risks false negatives; each 25X-NBOH compound requires its own specific biomarker transitions for forensic confirmation.

Behavioral Pharmacology Studies Requiring a High-Potency, DOM-Like Discriminative Stimulus Tool Compound

Investigators employing drug discrimination paradigms to assess the hallucinogen-like interoceptive effects of serotonergic compounds should select 25B-NBOH hydrochloride as the most potent full-substituting NBOH analog in DOM-trained rats. With an ED₅₀ of 0.0095 mg/kg (i.p.), 25B-NBOH is approximately 18-fold more potent than 25B-NBOMe (ED₅₀ = 0.17 mg/kg) and approximately 26-fold more potent than DOM itself (ED₅₀ = 0.25 mg/kg) [2]. Its robust full substitution (≥80% DOM-appropriate responding) and the unusually large dissociation between locomotor-depressant and discriminative-stimulus potencies (DD/LMA ratio ≈ 853) make it a valuable probe for dissecting the relationship between 5-HT₂A/₂C receptor occupancy and behavioral output [2].

Seized Drug Analysis Workflows Where GC-MS Alone Is Insufficient for NBOH Identification

Crime laboratories and forensic drug chemistry sections that rely primarily on GC-MS for seized drug screening must procure the 25B-NBOH hydrochloride reference standard to validate alternative analytical workflows. Because 25B-NBOH undergoes near-complete thermal degradation to 2C-B during standard GC-MS injection, it will be systematically misidentified as its 2C parent compound without confirmatory testing [3][4]. The reference standard is essential for: (a) developing and validating derivatization protocols (e.g., silylation or acetylation of the phenolic hydroxyl) to stabilize the compound for GC-MS analysis, (b) establishing retention times and mass spectra for LC-MS/MS or LC-QTOF/MS methods, and (c) creating ATR-FTIR spectral libraries for rapid screening of blotter paper seizures [3][4].

Serotonin Receptor Pharmacology Research Targeting 5-HT₂C-Preferring Agonism

Researchers investigating the functional consequences of biased 5-HT₂A versus 5-HT₂C receptor activation should consider 25B-NBOH hydrochloride as a 5-HT₂C-preferring tool compound. Its pKᵢ of 9.4 at 5-HT₂C versus 8.3 at 5-HT₂A (approximately 12.6-fold 5-HT₂C preference) [5] is pharmacologically inverted relative to 25B-NBOMe, which is approximately 100-fold 5-HT₂A-selective . This differential selectivity profile enables experiments designed to isolate 5-HT₂C-mediated signaling pathways (e.g., phospholipase A₂ activation and arachidonic acid release) from 5-HT₂A-mediated effects, particularly when used in conjunction with selective antagonists or in receptor knockout models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25B-NBOH hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.